2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-4-methylphenyl)acetamide
Description
2-(3-(1H-Indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-4-methylphenyl)acetamide is a heterocyclic small molecule featuring a pyridazinone core substituted with an indole moiety at the 3-position and an acetamide linker terminating in a 2-chloro-4-methylphenyl group. This compound is structurally designed to exploit the pharmacophoric features of pyridazinone (a six-membered ring with two adjacent nitrogen atoms and a ketone group) and indole (a bicyclic aromatic system with a pyrrole ring fused to benzene). The acetamide linker facilitates interactions with biological targets, while the 2-chloro-4-methylphenyl group enhances lipophilicity and binding specificity .
Pyridazinone derivatives are known for diverse bioactivities, including kinase inhibition and anti-inflammatory effects, whereas indole-containing compounds often exhibit neuroactive or anticancer properties .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-6-7-17(16(22)12-14)23-20(27)13-26-21(28)9-8-19(24-26)25-11-10-15-4-2-3-5-18(15)25/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFQQWGEBCMTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-4-methylphenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClN5O2 |
| Molecular Weight | 346.85 g/mol |
| CAS Number | 2034526-55-9 |
| Structure | Chemical Structure |
Anti-inflammatory Effects
Recent research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, indole derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines, including RAW 264.7 macrophages and human peripheral blood mononuclear cells (PBMCs) .
The proposed mechanism of action for this class of compounds involves modulation of signaling pathways related to inflammation. Specifically, they may inhibit the NF-kB pathway, which is crucial for the expression of many inflammatory mediators . Additionally, these compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, further contributing to their anti-inflammatory effects .
Antitumor Activity
Preliminary studies suggest that indole-based compounds may also possess antitumor activity. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of angiogenesis . In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Study 1: Indole Derivative in Inflammation Models
In a study investigating the anti-inflammatory effects of indole derivatives, researchers found that treatment with a related compound significantly reduced edema in a carrageenan-induced paw edema model in rats. The compound was administered at doses ranging from 10 to 50 mg/kg, showing a dose-dependent effect on inflammation reduction .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using MTT assays on several cancer cell lines. Results indicated that the compound exhibited IC50 values ranging from 15 to 25 µM, suggesting moderate cytotoxic effects against these cell lines without significant toxicity to normal cells .
Summary of Findings
The biological activity of This compound appears promising:
- Anti-inflammatory Activity : Inhibits TNF-α and IL-6 release; modulates NF-kB signaling.
- Antitumor Potential : Induces apoptosis; inhibits cancer cell proliferation.
- Safety Profile : Exhibits low cytotoxicity in normal cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-4-methylphenyl)acetamide can be contextualized by comparing it to analogs reported in recent studies. Key differences in substituents, linker regions, and bioactivities are highlighted below.
Table 1: Structural and Functional Comparison of Pyridazinone-Acetamide Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The 2-chloro-4-methylphenyl group in the target compound likely enhances metabolic stability and target binding compared to simpler phenyl groups (e.g., in compound 3a, which lacks pyridazinone but shows antioxidant activity) . Fluorine substitutions (e.g., in compound ) improve pharmacokinetic properties, such as blood-brain barrier penetration, which is absent in the target compound.
In contrast, propanamide linkers (e.g., compound 6g) allow greater conformational flexibility, which may benefit binding to allosteric sites .
Core Heterocycle Modifications: Dichloro-pyridazinone (compound 18) increases electrophilicity, enhancing covalent interactions with cysteine residues in enzymes like PRMT5 . The target compound’s unsubstituted pyridazinone may rely on hydrogen bonding for target engagement. Indole vs. Pyrazole: Indole-containing compounds (target and ) may target serotoninergic pathways, whereas pyrazole derivatives (e.g., 6g) are more commonly associated with cyclooxygenase inhibition .
Biological Activity Trends: Pyridazinone-acetamide hybrids with piperidine/piperazine substituents (e.g., compound 18) show nanomolar inhibitory activity against epigenetic targets like PRMT5, suggesting that the target compound’s indole group could redirect selectivity toward kinase or neurotransmitter receptors .
Table 2: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
